molecular formula C8H10ClN3 B1589613 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine CAS No. 35691-20-4

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1589613
CAS RN: 35691-20-4
M. Wt: 183.64 g/mol
InChI Key: OSBZWNGXKCNMHM-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (2C4PP) is a small molecule that has been used extensively in scientific research applications. It has a wide range of applications, including as an inhibitor of enzymes, a stabilizing agent for proteins, and a fluorescent probe for imaging. 2C4PP is an attractive molecule for research due to its low molecular weight, low cost, and ease of synthesis.

Scientific Research Applications

Molecular Modeling and Simulation

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: is utilized in molecular modeling programs like Amber and GROMACS to simulate biological systems. Its structure serves as a building block in creating complex models for studying molecular interactions .

Anti-inflammatory Research

This compound has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine , are known to inhibit key inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .

Enzyme Inhibition

Derivatives of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine have been found to inhibit a range of enzymes, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. This inhibition is crucial for understanding disease mechanisms and developing targeted therapies .

Receptor Antagonism

The compound acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor. These receptors are involved in pain perception and metabolic regulation, respectively, making this compound significant in pain and diabetes research .

Antioxidative Properties

Studies have described the antioxidative properties of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine derivatives. Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound. It could serve as a scaffold for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Cell Cycle Research

The effects of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine on the cell cycle have been characterized, providing insights into how cells proliferate and how this process can be regulated to treat diseases like cancer .

Chemical Synthesis

This compound is used in the synthesis of various novel organic molecules. Its reactivity and structural features make it a valuable intermediate in the creation of complex chemical entities .

Mechanism of Action

properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBZWNGXKCNMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444662
Record name 2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35691-20-4
Record name 2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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